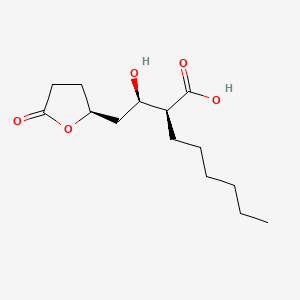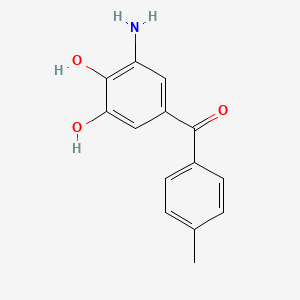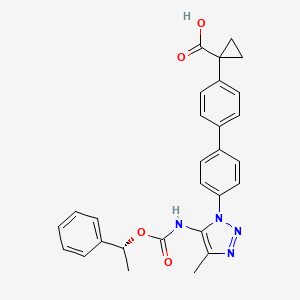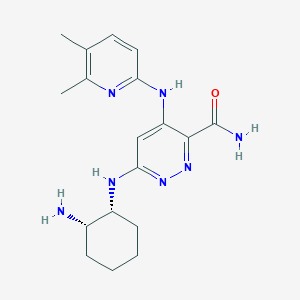
LTX-315
Übersicht
Beschreibung
LTX-315 ist ein neuartiges, 9-mer membranolytisches Peptid, das vom Rinderlactoferrin abgeleitet ist. Es hat starke immunmodulatorische Eigenschaften gezeigt und wird hauptsächlich wegen seiner onkolytischen (krebsabtötenden) Wirkungen untersucht. Dieses Peptid hat in präklinischen Modellen eine signifikante Antikrebsaktivität gezeigt und wird derzeit in klinischen Studien auf sein Potenzial zur Behandlung verschiedener Arten von soliden Tumoren untersucht .
Herstellungsmethoden
This compound wird basierend auf Struktur-Aktivitäts-Beziehungsstudien von Abwehrpeptiden synthetisiert. Der Syntheseweg beinhaltet die chemische Modifikation eines 9-mer kationischen Peptids, um seine Antikrebs-Eigenschaften zu verbessern und gleichzeitig die Toxizität gegenüber normalen Zellen zu reduzieren . Die Herstellungsmethode für in-vivo-Formulierungen beinhaltet typischerweise das Auflösen des Peptids in Dimethylsulfoxid, gefolgt vom Mischen mit Polyethylenglykol 300, Tween 80 und deionisiertem Wasser .
Wissenschaftliche Forschungsanwendungen
LTX-315 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Onkologie und Immuntherapie. Es hat gezeigt, dass es immunogenen Zelltod induziert, der zur Infiltration von CD8+ T-Zellen in die Tumormikroumgebung führt . Dieses Peptid hat Wirksamkeit bei der Behandlung verschiedener Krebsarten gezeigt, darunter Melanom und Bauchspeicheldrüsenkrebs . Zusätzlich wurde this compound auf sein Potenzial untersucht, die Wirksamkeit anderer Krebstherapien zu verbessern, indem die Tumormikroumgebung umprogrammiert und die Vielfalt der T-Zellklone erhöht wird .
Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es an Tumorzellmembranen bindet und Zelllyse induziert. Dieser Prozess beinhaltet die Störung von intrazellulären Organellen, wie z. B. Mitochondrien, was zur Freisetzung eines breiten Spektrums von Tumorantigenen führt . Die Präsentation dieser Antigene an das Immunsystem löst sowohl angeborene als auch adaptive Immunantworten aus, die durch natürliche Killerzellen, zytotoxische T-Lymphozyten und natürliche Killer-T-Zellen vermittelt werden . Zusätzlich wurde gezeigt, dass this compound die Expression des programmierten Zelltodliganden 1 (PD-L1) in Bauchspeicheldrüsenkrebszellen hemmt und so die Antitumor-Immunantwort weiter verstärkt .
Wirkmechanismus
Target of Action
LTX-315, also known as Oncopore, is a synthetic cationic peptide derived from human lactoferrin . The primary targets of this compound are tumor cell membranes and mitochondria . These targets play a crucial role in maintaining the structural integrity and function of the tumor cells .
Mode of Action
This compound interacts electrostatically with anionic components of negatively charged cancer cell membranes . This interaction leads to membrane destabilization, causing the peptide to bind to the tumor cell membranes and subsequently lyse tumor cells . This lysis induces tumor cell necrosis . In addition, this compound disrupts the mitochondrial network, dissipates the mitochondrial inner transmembrane potential, and causes the release of mitochondrial intermembrane proteins into the cytosol .
Biochemical Pathways
The action of this compound triggers a cascade of events that stimulate the immune system . The peptide’s interaction with the tumor cell membranes and mitochondria leads to the release of danger-associated molecular pattern molecules . This release highlights the ability of this compound to induce complete regression and protective immune responses . The peptide’s action results in the maturation of antigen-presenting cells and a subsequent presentation of tumor antigens to T cells . This process creates specific cytotoxic T cells capable of eradicating residual cancer cells .
Pharmacokinetics
The pharmacokinetic properties of this compound are currently under investigation. It is known that this compound is administered intralesionally . This method of administration allows the peptide to directly interact with the tumor cells, inducing cellular lysis and triggering an immune response .
Result of Action
The result of this compound’s action is the induction of a systemic immune response against the tumor. The peptide causes an immediate arrest of mitochondrial respiration without any major uncoupling effect . This leads to the disruption of the tumor vasculature and a decrease in tumor burden . This compound has been shown to induce complete regression of B16 melanomas and systemic protective immune responses .
Action Environment
The action of this compound is influenced by the tumor microenvironment. The peptide has a strong interaction with the negatively charged phosphatidylserine, which is abundant in the outer leaflet of cancer cell membranes . This interaction is crucial for the peptide’s anticancer activity . Furthermore, the peptide’s efficacy can be influenced by factors such as the presence of other immune cells and the physical characteristics of the tumor .
Biochemische Analyse
Biochemical Properties
LTX-315 is a synthetic cationic peptide that interacts with lipid membranes due to its cationicity and amphipathicity . It has the potential to adopt an amphipathic helical coil structure . The peptide induces cellular lysis (necrosis) through membrane destabilization, leading to a cascade of events that stimulate the immune system .
Cellular Effects
This compound has shown potent immunomodulatory properties. It induces cellular lysis (necrosis) through membrane destabilization . This leads to the release of danger-associated molecular pattern molecules (DAMPs) such as ATP and HMGB1, together with tumor antigens, into the tumor microenvironment . This induces an inflammatory response and the subsequent production of local inflammatory cytokines, which will initiate the maturation and recruitment of dendritic cells (DCs) into the tumor bed .
Molecular Mechanism
This compound exerts its effects at the molecular level through a lytic mode of action . It preferentially permeabilizes mitochondrial membranes, thereby causing partially BAX/BAK1-regulated, caspase-independent necrosis . This leads to the release of intracellular content consisting of DAMPs such as ATP and HMGB1, together with tumor antigens .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, it has been reported that this compound induced a complete regression of B16 melanomas and systemic protective immune responses following intralesional administration of the peptide
Dosage Effects in Animal Models
In animal models, this compound has shown effect to kill cancer tumors when injected directly into the tumor
Transport and Distribution
This compound may bind to the tumor cell membranes and subsequently lyse tumor cells, thereby inducing tumor cell necrosis
Vorbereitungsmethoden
LTX-315 is synthesized based on structure-activity relationship studies of host defense peptides. The synthetic route involves the chemical modification of a 9-mer cationic peptide to enhance its anticancer properties while reducing toxicity towards normal cells . The preparation method for in vivo formulations typically involves dissolving the peptide in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and deionized water .
Analyse Chemischer Reaktionen
LTX-315 unterliegt hauptsächlich Wechselwirkungen mit Zellmembranen und nicht mit traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Es stört selektiv negativ geladene Phospholipidmembranen, was zu Zelllyse führt. Diese Störung wird durch elektrostatische Wechselwirkungen zwischen dem kationischen Peptid und den anionischen Membrankomponenten angetrieben . Das Hauptprodukt dieser Wechselwirkung ist die Freisetzung von Gefahren-assoziierten molekularen Mustermolekülen und Tumorantigenen, die eine Immunantwort auslösen .
Vergleich Mit ähnlichen Verbindungen
LTX-315 ist unter onkolytischen Peptiden einzigartig aufgrund seiner starken immunmodulatorischen Eigenschaften und seiner Fähigkeit, immunogenen Zelltod zu induzieren. Ähnliche Verbindungen umfassen andere kationische antimikrobielle Peptide, wie z. B. Magainine und Defensine, die ebenfalls Antikrebsaktivität zeigen, aber unterschiedliche Wirkmechanismen und Toxizitätsprofile haben können . Die Fähigkeit von this compound, Krebszellmembranen selektiv zu stören, während normale Zellen geschont werden, unterscheidet es von diesen anderen Peptiden .
Eigenschaften
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H106N18O9/c79-38-18-13-30-57(84)71(98)90-62(35-15-20-40-81)73(100)93-66(44-52-47-87-59-32-11-8-28-55(52)59)76(103)95-65(43-51-46-86-58-31-10-7-27-54(51)58)75(102)92-63(36-16-21-41-82)72(99)91-64(37-17-22-42-83)74(101)94-67(45-53-48-88-60-33-12-9-29-56(53)60)77(104)96-69(78(105)89-61(70(85)97)34-14-19-39-80)68(49-23-3-1-4-24-49)50-25-5-2-6-26-50/h1-12,23-29,31-33,46-48,57,61-69,86-88H,13-22,30,34-45,79-84H2,(H2,85,97)(H,89,105)(H,90,98)(H,91,99)(H,92,102)(H,93,100)(H,94,101)(H,95,103)(H,96,104)/t57-,61-,62-,63-,64-,65-,66-,67-,69-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAKLYWEFZCVIT-TVEKFXMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H106N18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1439.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345407-05-7 | |
| Record name | LTX-315 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345407057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LTX-315 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12748 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RUXOTEMITIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75FBL12IZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)


![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)




![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610540.png)


